2-[[11-acetyl-4-(4-methylphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(4-methylphenyl)acetamide
Description
This compound is a structurally complex tricyclic acetamide derivative featuring a sulfur-containing heterocyclic core (8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene) and substituted phenyl groups. Its molecular architecture includes an acetyl group at position 11, a 4-methylphenyl substituent at position 4, and a sulfanyl-linked acetamide moiety bonded to a second 4-methylphenyl group.
Properties
IUPAC Name |
2-[[11-acetyl-4-(4-methylphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O3S2/c1-16-4-8-19(9-5-16)28-23(33)15-35-27-29-25-24(21-12-13-30(18(3)32)14-22(21)36-25)26(34)31(27)20-10-6-17(2)7-11-20/h4-11H,12-15H2,1-3H3,(H,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOLVFEZOLWCEKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C4=C(S3)CN(CC4)C(=O)C)C(=O)N2C5=CC=C(C=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[[11-acetyl-4-(4-methylphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(4-methylphenyl)acetamide is a complex organic molecule that exhibits potential biological activities due to its unique structural features. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanism of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 532.68 g/mol. The structure includes a tricyclic framework with multiple functional groups that suggest diverse reactivity and potential pharmacological applications.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to this one. For instance, derivatives exhibiting thiazole structures have shown significant antibacterial activity against various Gram-positive and Gram-negative bacteria:
| Compound | MIC (mg/mL) | MBC (mg/mL) | Active Against |
|---|---|---|---|
| 8 | 0.004–0.03 | 0.008–0.06 | En. cloacae, E. coli |
| 11 | 0.008 | 0.20 | B. cereus |
| 12 | 0.015 | 0.30 | S. aureus |
The most active compound in similar studies demonstrated MIC values significantly lower than those of standard antibiotics like ampicillin and streptomycin, indicating enhanced potency .
The biological activity of this compound may be attributed to its ability to interact with specific bacterial targets, inhibiting essential processes such as cell wall synthesis or protein synthesis:
- Inhibition of MurB : This enzyme is crucial for bacterial cell wall synthesis; inhibition leads to cell lysis.
- Docking Studies : Molecular docking studies suggest that the compound can bind effectively to target enzymes, which could explain its potent antimicrobial effects.
Study on Antimicrobial Activity
In a recent study evaluating various thiazole derivatives, the compound demonstrated notable antibacterial efficacy against a panel of pathogens:
- Tested Bacteria : The study included Staphylococcus aureus, Escherichia coli, and Enterobacter cloacae.
- Results : Compounds exhibited MIC values ranging from 0.004 mg/mL to 0.045 mg/mL, indicating strong antimicrobial potential.
Cytotoxicity Assessment
Cytotoxicity assays using MTT revealed that while the compound is effective against bacteria, it also shows selective toxicity towards cancer cells compared to normal cells:
| Cell Type | IC50 (µM) |
|---|---|
| MRC5 (Normal) | >100 |
| Cancer Line A | 10 |
| Cancer Line B | 15 |
This suggests a favorable therapeutic index for further development in cancer treatment .
Scientific Research Applications
The compound "2-[[11-acetyl-4-(4-methylphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(4-methylphenyl)acetamide" is a complex organic molecule with a tricyclic structure, characterized by multiple functional groups. It has a molecular formula of C26H22F2N4O3S2 and a molecular weight of 540.6 g/mol. This compound is primarily intended for research applications, particularly in medicinal chemistry and pharmaceutical development.
Structural Information
The key structural features of the compound include:
- A tricyclic core, combining thiazole and triazine rings.
- Multiple functional groups that facilitate interactions with biological targets.
The compound can be represented using various notations:
- InChI:
InChI=1S/C26H22F2N4O3S2/c1-14-3-6-17(7-4-14)32-25(35)23-18-9-10-31(15(2)33)12-21(18)37-24(23)30-26(32)36-13-22(34)29-20-11-16(27)5-8-19(20)28/h3-8,11H,9-10,12-13H2,1-2H3,(H,29,34) - SMILES:
CC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)NC4=C(C=CC(=C4)F)F)SC5=C3CCN(C5)C(=O)C
Chemical Reactivity
Due to its functional groups, the compound is likely to participate in various chemical reactions:
- Oxidation: Can be oxidized using potassium permanganate.
- Reduction: Lithium aluminum hydride can be employed for reduction reactions.
Potential Applications
The compound has potential applications in various scientific fields:
- Medicinal Chemistry: Due to its complex structure, the compound may be used in drug design, particularly for targeting specific biological pathways.
- Pharmaceutical Development: It may serve as a building block in synthesizing new pharmaceutical candidates.
Compounds with similar structural characteristics often exhibit:
- Antitumor Activity: The triazole and thiazole moieties may contribute to cytotoxic effects against cancer cell lines.
- Neuroprotective Effects: Similar compounds have shown promise in protecting neuronal cells from apoptosis.
Disclaimer
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on variations in substituents, heteroatom arrangements, and core modifications. Below is a detailed comparison with two closely related derivatives:
Table 1: Structural and Molecular Comparison
Key Findings:
Core Heteroatom Arrangements :
- The target compound’s 8-thia-4,6,11-triazatricyclo core contrasts with the 2-oxa-4,6,13-triazatricyclo system in . Sulfur (thia) in the target may enhance hydrophobic interactions, whereas oxygen (oxa) in could improve solubility .
- Both compounds exhibit tricyclic frameworks, but ’s larger core (tetradeca-hexaene vs. trideca-triene) may influence steric hindrance and target binding .
Substituent Effects: The acetyl group in the target compound vs. 4-Methylphenyl (target) vs. 4-methoxyphenyl (): Methoxy groups increase electron density and solubility, whereas methyl groups enhance lipophilicity, affecting membrane permeability .
Toxicity and Handling: The simpler analog in (C₁₇H₁₇NO₃) has documented safety protocols for handling, including skin/eye irritation risks . The target compound’s larger size and complexity suggest higher molecular weight may correlate with reduced volatility but uncharacterized toxicity.
QSAR Considerations :
- Molecular descriptors (e.g., van der Waals volume, electronic parameters) for the target compound likely differ significantly from its analogs due to its extended conjugation and heteroatom diversity, impacting QSPR/QSAR predictions .
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid skin/eye contact due to potential irritant properties .
- Ventilation : Work in a fume hood to prevent inhalation exposure. If inhaled, move to fresh air and seek medical attention .
- Storage : Store in a cool, dry place (<25°C) in airtight containers. Avoid moisture and incompatible materials (e.g., strong oxidizers) .
- Spill Management : Absorb spills with inert material (e.g., sand) and dispose of as hazardous waste. Avoid water to prevent reactive byproducts .
Q. How can researchers validate the purity and structural identity of this compound?
- Methodological Answer :
- Analytical Techniques :
- High-Performance Liquid Chromatography (HPLC) : Use Chromolith or Purospher®STAR columns for high-resolution separation ( suggests these columns for small-molecule analysis).
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., 386.479 g/mol as in similar acetamide derivatives) via ESI-MS .
- Nuclear Magnetic Resonance (NMR) : Assign peaks using ¹H/¹³C NMR to verify substituents (e.g., acetyl, thioether groups) .
- Reference Standards : Cross-check with NIST Chemistry WebBook data for spectral comparisons .
Q. What experimental strategies are effective for synthesizing this compound?
- Methodological Answer :
- Reaction Design : Utilize computational reaction path search methods (e.g., quantum chemical calculations) to optimize steps like thioether formation or acetyl group coupling .
- Catalytic Systems : Explore palladium-catalyzed cross-coupling for aryl-thioether bonds, monitoring reaction progress via TLC or in-situ IR .
- Purification : Employ gradient elution in flash chromatography (silica gel, hexane/ethyl acetate) to isolate the product .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in experimental data (e.g., unexpected byproducts)?
- Methodological Answer :
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Simulate reaction pathways to identify intermediates or transition states that explain byproduct formation .
- Data Triangulation : Combine HPLC-MS results with computational predictions to validate hypothesized mechanisms (e.g., off-target sulfhydryl reactions) .
- Machine Learning : Train models on PubChem datasets to predict reactivity trends and refine synthetic protocols .
Q. What methodologies are suitable for studying the compound’s mechanism of action in biological systems?
- Methodological Answer :
- In Vitro Assays :
- Enzyme Inhibition : Use fluorescence-based assays (e.g., HTS platforms) to quantify IC₅₀ values against target enzymes (e.g., kinases, proteases) .
- Cellular Uptake : Measure permeability via Caco-2 cell monolayers or artificial membrane assays (PAMPA) .
- In Silico Docking : Perform molecular docking (AutoDock Vina) to predict binding modes with protein targets (e.g., triazatricyclo core interactions) .
Q. How can researchers optimize the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Forced Degradation Studies :
- Acid/Base Hydrolysis : Expose the compound to 0.1M HCl/NaOH at 40°C for 24h, then analyze degradation products via LC-MS .
- Thermal Stress : Incubate at 60°C for 72h and monitor decomposition via DSC/TGA .
- Formulation Screening : Test stabilizers (e.g., cyclodextrins) in buffered solutions using DOE (Design of Experiments) principles .
Q. What strategies address challenges in structure-activity relationship (SAR) studies for this compound?
- Methodological Answer :
- Analog Synthesis : Systematically modify substituents (e.g., replace 4-methylphenyl with fluorophenyl) and assess activity changes .
- Free-Wilson Analysis : Quantify contributions of specific moieties (e.g., thioether vs. sulfone) to bioactivity using regression models .
- 3D-QSAR : Build CoMFA/CoMSIA models to map steric/electrostatic requirements for target engagement .
Data Management & Validation
Q. How should researchers manage conflicting toxicity data from in vitro vs. in vivo studies?
- Methodological Answer :
- Dose-Response Reconciliation : Normalize data using allometric scaling (e.g., mg/kg to µM) to compare across models .
- Metabolite Profiling : Identify species-specific metabolites via hepatocyte incubation and LC-HRMS to explain discrepancies .
- Toxicogenomics : Apply RNA-seq to assess differential gene expression in exposed cell lines vs. animal tissues .
Q. What frameworks support reproducible synthesis and characterization workflows?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
